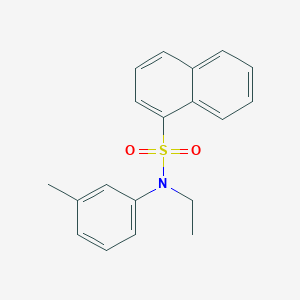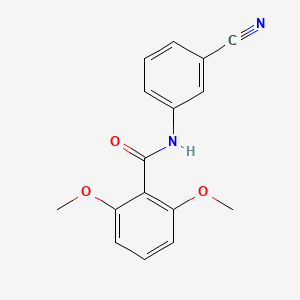
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a pyridinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which are involved in regulating inflammation and gene expression.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including neuroprotection, analgesia, anti-inflammation, and gene regulation. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are two key mechanisms involved in the development of neurodegenerative diseases. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In addition, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to regulate the expression of various genes, making it a useful tool for gene regulation studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. Another advantage is that 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One direction is to further investigate its neuroprotective effects and potential use as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways and gene expression. Finally, there is potential for the development of new derivatives of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide with improved efficacy and selectivity for specific biological targets.
Métodos De Síntesis
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by reaction with acetamide. Other methods include the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with oxalyl chloride, followed by reaction with acetamide, or the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with phosphorus pentachloride, followed by reaction with acetamide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its effects on the expression of various genes, making it a useful tool for gene regulation studies.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-4-2-7-13(16-10)17-14(18)9-19-12-6-3-5-11(15)8-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZRAEPNRBZHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)




![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)


![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)

